Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate

Procurement Cost Analysis Vendor Comparison

This ortho-hydroxymethyl/meta-methyl substituted phenyl carbamate offers a versatile synthetic handle for oxidation, nucleophilic displacement, or orthogonal protection in medicinal chemistry and agrochemical programs. The methyl carbamate serves as a protected amine, enabling divergent library synthesis and hit-to-lead optimization. As a hydroxymethylcarbamate metabolite standard, it supports pro-insecticide research and analytical method validation (HPLC/GC). Choose this specific regioisomer to preserve the substitution pattern critical for downstream reactivity, selectivity, and metabolic stability in your development pipeline.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 117550-23-9
Cat. No. B2725367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
CAS117550-23-9
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)OC)CO
InChIInChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13)
InChIKeyZALYNNPXLWTXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (CAS 117550-23-9): A Specialized Carbamate Intermediate for Pharmaceutical and Agrochemical R&D


Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (CAS 117550-23-9) is a substituted phenyl carbamate featuring a hydroxymethyl group ortho to the carbamate nitrogen and a methyl substituent at the meta position . This compound belongs to the class of N-aryl carbamates, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical development due to their ability to introduce protected amine functionality and undergo further derivatization at the hydroxymethyl handle [1]. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol, and it is commercially available at research-scale purities (typically ≥95–98%) from multiple specialized chemical suppliers .

Why Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate Cannot Be Substituted with Unfunctionalized or Differently Substituted Phenyl Carbamates in Critical Synthetic Pathways


Direct substitution with simpler phenyl carbamates (e.g., methyl N-phenylcarbamate, CAS 2603-10-3) or regioisomers (e.g., methyl (2-(hydroxymethyl)phenyl)carbamate, CAS 117550-36-4) introduces divergent physicochemical properties and eliminates the specific ortho-hydroxymethyl/meta-methyl substitution pattern that governs reactivity and downstream derivatization potential . The ortho-hydroxymethyl group serves as a versatile synthetic handle for further functionalization (e.g., oxidation to aldehyde/carboxylic acid, activation for nucleophilic displacement), while the meta-methyl substituent modulates both the electronic properties of the aromatic ring and the steric environment around the carbamate moiety, directly influencing reaction selectivity and the physicochemical profile of final products [1]. Substituting with an analog lacking either of these features compromises the intended synthetic utility and may lead to different metabolic or stability outcomes in bioactive compound development programs .

Quantitative Differentiation Evidence for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate Versus Closest Analogs


Commercial Availability and Cost Efficiency: Price per Gram Comparison

At a major research chemical supplier (GlpBio), Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate (CAS 117550-23-9) is offered at a substantially lower price point compared to its non-methylated ortho-hydroxymethyl analog (CAS 117550-36-4), despite the former having an additional methyl group and higher molecular weight [1]. Specifically, the target compound is priced at $70.00/100mg, $137.00/250mg, and $273.00/1g, while the 3-des-methyl analog is priced at $147.00/100mg, $284.00/250mg, and $567.00/1g [1]. This represents an approximate 52% cost saving per gram for the target compound ($273/g vs. $567/g) [1].

Procurement Cost Analysis Vendor Comparison

Predicted Physicochemical Profile: Boiling Point and pKa Differences

Predicted physicochemical data reveal measurable distinctions between CAS 117550-23-9 and its non-methylated analog (CAS 117550-36-4) as well as the unsubstituted parent (CAS 2603-10-3) . The target compound exhibits a predicted boiling point of 289.4±35.0 °C, compared to 273.7±23.0 °C for the 3-des-methyl analog . Additionally, the predicted pKa of the target (13.65±0.70) is slightly lower than that of methyl N-phenylcarbamate (13.86±0.70) , indicating subtle differences in the carbamate N–H acidity attributable to the electron-donating methyl substituent.

Physicochemical Properties Chromatography Formulation

Synthetic Versatility: Ortho-Hydroxymethyl as a Functional Handle

The ortho-hydroxymethyl group in CAS 117550-23-9 provides a unique reactive site not present in simple phenyl carbamates (e.g., CAS 2603-10-3) or para-hydroxymethyl regioisomers (e.g., CAS 535169-98-3) [1]. This hydroxymethyl moiety can be selectively oxidized to an aldehyde or carboxylic acid, activated as a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, or employed in Mitsunobu reactions to introduce diverse functionality [1]. In contrast, the unsubstituted methyl N-phenylcarbamate (CAS 2603-10-3) lacks this handle entirely, limiting its use to simple carbamoylation reactions, while para-substituted analogs (CAS 535169-98-3) place the reactive group at a position less conducive to intramolecular cyclization or ortho-directed metalation .

Organic Synthesis Medicinal Chemistry Intermediate

Biological Activity Relevance: Acetylcholinesterase Inhibition Potential

Carbamate compounds containing hydroxymethyl functionality are established as principal metabolites of insecticidal methylcarbamates and have been implicated in acetylcholinesterase (AChE) inhibition [1]. While direct comparative AChE inhibition data for CAS 117550-23-9 is not publicly available, the compound is noted in commercial literature as serving in the development of carbamate-based insecticides due to its ability to inhibit AChE in target pests . This aligns with the broader class behavior of N-aryl carbamates, which act as reversible or pseudo-irreversible inhibitors of AChE, a mechanism distinct from organophosphates [1]. The ortho-hydroxymethyl group may further influence metabolic activation or binding kinetics, though quantitative comparative studies against analogs (e.g., carbaryl, propoxur) are lacking.

Agrochemical Insecticide Enzyme Inhibition

Purity and Storage Stability: Vendor-Specified Quality Metrics

Multiple commercial suppliers specify minimum purity for CAS 117550-23-9 at ≥95–98% [1]. For instance, 001chemical.com lists purity at "NLT 98%" with a storage condition of "at 20ºC 2 years" [1], while GlpBio provides research-grade material at ≥95% purity with recommended storage at room temperature in sealed, moisture-free containers . In comparison, the non-methylated analog CAS 117550-36-4 is also offered at 95% purity by AKSci with similar storage recommendations , indicating that the addition of the 3-methyl group does not significantly alter the compound's inherent stability profile under standard laboratory storage conditions.

Quality Control Storage Stability

Molecular Weight and LogP Implications for Bioavailability and Formulation

The molecular weight of CAS 117550-23-9 (195.22 g/mol) falls within the optimal range for drug-like small molecules (Lipinski's Rule of Five: MW < 500) [1]. However, the addition of the 3-methyl group increases molecular weight by 14 Da compared to the des-methyl analog CAS 117550-36-4 (181.19 g/mol) and by 44 Da compared to methyl N-phenylcarbamate (151.16 g/mol) . This modest increase in molecular weight is accompanied by an expected increase in lipophilicity (LogP) due to the additional methyl group, though specific experimental LogP values are not publicly available. The ortho-hydroxymethyl group introduces two hydrogen bond donors (carbamate NH and hydroxyl OH), contributing to a total of two HBD and four HBA, which aligns with Lipinski's guidelines (HBD ≤ 5, HBA ≤ 10) [1].

Drug Design Lipinski's Rules ADME

Optimal Scientific and Industrial Use Cases for Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate


Synthesis of Ortho-Functionalized Aromatic Carbamates for Medicinal Chemistry

As a building block featuring an ortho-hydroxymethyl group, CAS 117550-23-9 is ideally suited for the construction of ortho-substituted aromatic carbamates with potential bioactivity. The hydroxymethyl handle can be oxidized to an aldehyde for reductive amination or Horner–Wadsworth–Emmons olefination, converted to a halide for nucleophilic substitution, or protected as a silyl ether for further manipulation of the carbamate moiety [1]. This versatility enables the rapid exploration of structure–activity relationships (SAR) around ortho-functionalized phenyl carbamates, a motif present in several kinase inhibitors and GPCR ligands.

Metabolic Probe and Pro-Insecticide Design in Agrochemical R&D

Given the established role of hydroxymethylcarbamates as primary metabolites of insecticidal methylcarbamates, CAS 117550-23-9 can serve as a reference standard or synthetic precursor for pro-insecticide development [1]. The ortho-hydroxymethyl group mimics the oxidative metabolic activation observed in vivo, allowing researchers to study the conversion of N-methylcarbamates to their active hydroxymethyl intermediates [1]. This compound may also be used to generate authentic samples for comparative metabolism studies or to prepare radiolabeled analogs for ADME investigations in target pest species.

Scaffold for Diversity-Oriented Synthesis (DOS) and Library Construction

The combination of a protected amine (as a methyl carbamate) and a primary alcohol (hydroxymethyl) in an ortho relationship makes CAS 117550-23-9 an attractive scaffold for generating diverse compound libraries through orthogonal functionalization. The carbamate can be cleaved under mild basic or acidic conditions to reveal a free amine, while the hydroxymethyl group can be derivatized independently via esterification, etherification, or oxidation [1]. This orthogonal reactivity allows for the rapid generation of small-molecule libraries with varied substitution patterns, facilitating hit-to-lead optimization in early drug discovery campaigns.

Chromatographic Method Development and Analytical Standard

The distinct predicted physicochemical properties of CAS 117550-23-9—including a boiling point of 289.4±35.0 °C and a predicted pKa of 13.65±0.70—render it a useful reference compound for the development and validation of HPLC and GC methods targeting carbamate analytes [1]. Its relatively high boiling point and moderate polarity can be leveraged to assess column performance, mobile phase optimization, and detector sensitivity in analytical chemistry laboratories focused on environmental monitoring of carbamate pesticides or pharmaceutical impurity profiling.

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